

Application Note: NMR Spectroscopic Characterization of 6-Methoxytryptamine

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Compound of Interest

Compound Name: **6-Methoxytryptamine**

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Abstract

This document provides a detailed guide to the characterization of **6-methoxytryptamine** using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes tabulated ^{13}C NMR data, a comprehensive experimental protocol for sample preparation and data acquisition, and workflow diagrams to illustrate the process. This application note is intended to serve as a practical resource for researchers engaged in the synthesis, identification, and analysis of tryptamine derivatives and related compounds in drug discovery and development.

Introduction

6-Methoxytryptamine is a tryptamine derivative and a positional isomer of the more widely known 5-methoxytryptamine. As with many tryptamines, it is of interest to researchers in medicinal chemistry and pharmacology. Accurate structural elucidation and characterization are critical for understanding its biological activity and for quality control in synthetic processes. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of small molecules like **6-methoxytryptamine**. This note details the application of NMR spectroscopy for its characterization.

NMR Data for 6-Methoxytryptamine

The following tables summarize the reported NMR data for **6-methoxytryptamine**. The ¹³C NMR data has been compiled from the literature.[1] While the same source indicates the presence of detailed ¹H NMR data, this specific information was not accessible.

Carbon-13 (¹³C) NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Atom Number	Chemical Shift (δ) in ppm
C2	120.70
C3	113.82
C3a	121.96
C4	109.23
C5	119.46
C6	156.54
C7	94.69
C7a	137.17
C α	42.38
C β	29.60
OCH ₃	55.69

Solvent: CDCl₃. Data sourced from Rothchild et al., Spectroscopy Letters, 2005.[1]

Experimental Protocols

This section outlines a general protocol for the NMR analysis of **6-methoxytryptamine**.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

- Sample Weighing: Accurately weigh 10-20 mg of **6-methoxytryptamine** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl_3) is a common choice for tryptamine derivatives.^[1] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d_6) or methanol-d₄ (CD_3OD).
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Transfer to NMR Tube: Carefully transfer the solution to the NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical parameters for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 300-600 MHz).

^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width (sw): Approximately 16 ppm, centered around 6-8 ppm.
- Temperature: 298 K (25 °C).

^{13}C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): Approximately 200-250 ppm, centered around 100-120 ppm.
- Temperature: 298 K (25 °C).

Data Processing:

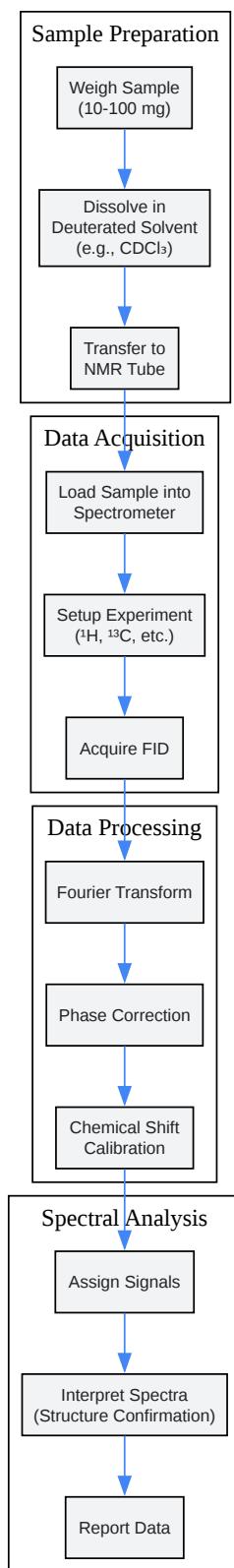
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the peaks in the ^1H spectrum.
- Analyze the multiplicities and coupling constants in the ^1H spectrum.
- Pick and list the peaks for both ^1H and ^{13}C spectra.

Visualizations

Molecular Structure of 6-Methoxytryptamine

Caption: Molecular structure of **6-Methoxytryptamine** with atom numbering.

General Workflow for NMR Characterization



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Caption: General workflow for NMR-based characterization of **6-Methoxytryptamine**.

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References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
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